molecular formula C10H21NO4 B3264787 (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol CAS No. 397246-12-7

(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol

Cat. No. B3264787
CAS RN: 397246-12-7
M. Wt: 219.28 g/mol
InChI Key: UBNNKNSFDFANKW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol, also known as Boc-L-2-amino-5-pentanol, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.

Scientific Research Applications

Enhanced Percutaneous Absorption

One notable application of pentane-1,5-diol in scientific research is its role as an absorption enhancer for cutaneously administered drugs. For example, it has been found to increase the percutaneous absorption of the drug terbinafine when added to a gel, demonstrating its potential to enhance drug delivery through the skin. The most efficient concentration for this effect was observed at 5% pentane-1,5-diol, indicating its efficacy in facilitating drug penetration through the skin barrier (Evenbratt & Faergemann, 2009).

Comparative Effectiveness in Dermatology

Pentane-1,5-diol's effectiveness and safety in dermatological applications have been highlighted through comparisons with other diols, such as propane-1,2-diol. Research has shown that pentane-1,5-diol offers better drug delivery-enhancing potency, pharmaceutical and cosmetic properties, antimicrobial spectrum, and lower toxicity. These attributes make it an attractive ingredient for pharmaceutical formulations, especially for topical administration. Clinical trials further support its safety and efficacy, underlining its advantages over other commonly used diols (Jacobsson Sundberg & Faergemann, 2008).

Chemical and Pharmaceutical Characteristics

Pentane-1,5-diol has been compared to other diols in terms of chemical and pharmaceutical characteristics, showing it to be an effective solvent, water-binding substance, antimicrobial agent, and preservative. Its ability to enhance the percutaneous absorption of active substances, combined with its antimicrobial properties, makes it an efficient preservative and a desirable addition to dermatological preparations. Its cosmetic appeal, low risk for skin and eye irritation, low toxicity, and lack of unpleasant odor further contribute to its potential in improving the formulation of dermatological drugs (Faergemann et al., 2005).

properties

IUPAC Name

tert-butyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNNKNSFDFANKW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol
Reactant of Route 2
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol
Reactant of Route 3
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol
Reactant of Route 4
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol
Reactant of Route 5
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol
Reactant of Route 6
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.